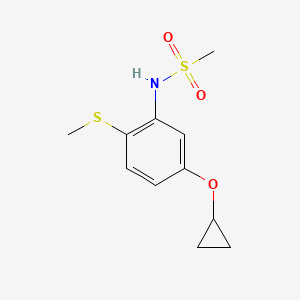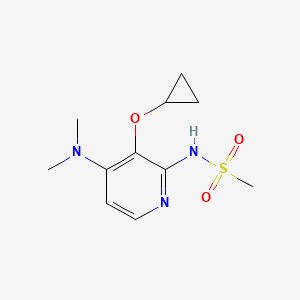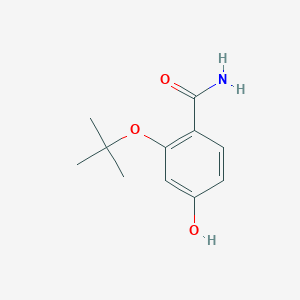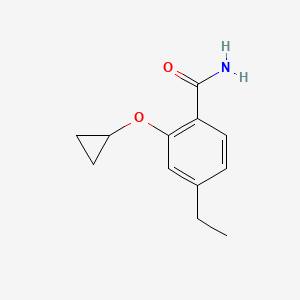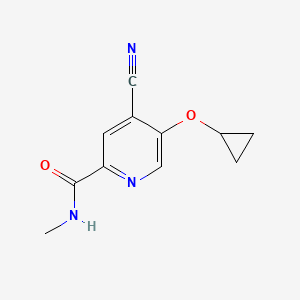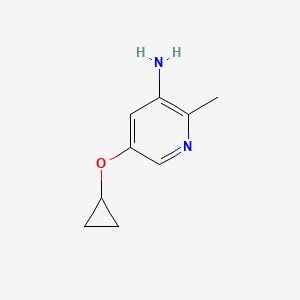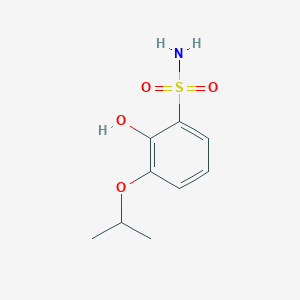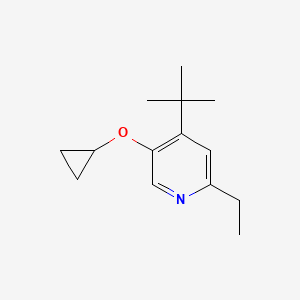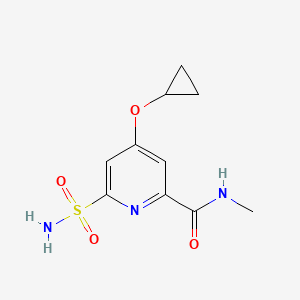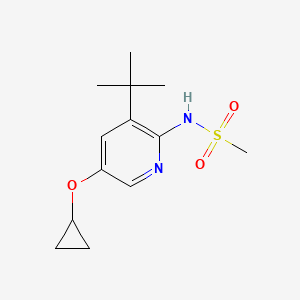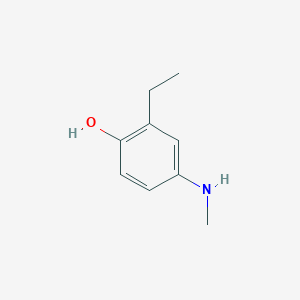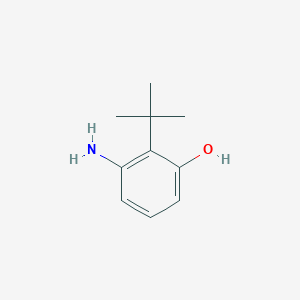
3-Amino-2-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-tert-butylphenol is an organic compound characterized by the presence of an amino group (-NH2) and a tert-butyl group (-C(CH3)3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the acid-catalyzed alkylation of phenol with isobutene, resulting in the formation of tert-butylphenol . The amino group can then be introduced through nitration followed by reduction or through direct amination reactions.
Industrial Production Methods: Industrial production of 3-Amino-2-tert-butylphenol often employs catalytic systems to enhance the efficiency and selectivity of the reactions. For example, ionic liquids have been used as catalysts for the alkylation of phenol with tert-butyl alcohol, providing a recyclable and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-tert-butylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the phenol ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Common Reagents and Conditions:
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Major Products Formed:
Nitration: Produces nitro derivatives of this compound.
Reduction: Results in the formation of corresponding amines.
Scientific Research Applications
3-Amino-2-tert-butylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-tert-butylphenol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenol group can undergo oxidation to form reactive intermediates, which can further interact with biological molecules .
Comparison with Similar Compounds
2-tert-Butylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.
4-tert-Butylphenol: Another isomer with different substitution patterns, affecting its chemical properties and applications.
Uniqueness: 3-Amino-2-tert-butylphenol is unique due to the presence of both an amino group and a tert-butyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its isomers and other similar compounds.
Properties
IUPAC Name |
3-amino-2-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNYYSJRMVXLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
